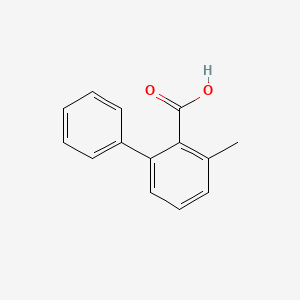

6-Methyl-2-phenylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGKHKVEAHWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476707 | |

| Record name | 6-METHYL-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92254-02-9 | |

| Record name | 6-METHYL-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-phenylbenzoic Acid

Introduction: The Significance of Sterically Hindered Biaryl Carboxylic Acids

Substituted biaryl carboxylic acids are a class of compounds with significant importance in medicinal chemistry, materials science, and organic synthesis. Their conformational rigidity and defined spatial arrangement of functional groups make them valuable scaffolds for the design of novel pharmaceuticals and functional materials. 6-Methyl-2-phenylbenzoic acid, a sterically hindered biaryl carboxylic acid, presents a unique synthetic challenge due to the adjacent methyl and phenyl groups on the benzoic acid core. This steric hindrance can significantly impact the efficiency of traditional cross-coupling reactions.

This technical guide provides a comprehensive overview of the synthetic pathways to 6-Methyl-2-phenylbenzoic acid, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss potential challenges and troubleshooting strategies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 6-Methyl-2-phenylbenzoic acid reveals that the key disconnection is the carbon-carbon bond between the phenyl ring and the benzoic acid moiety. This disconnection points towards a cross-coupling strategy as the most logical approach.

Caption: Retrosynthetic analysis of 6-Methyl-2-phenylbenzoic acid.

The most prominent and widely applicable method for this transformation is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[1] In this case, the logical precursors are 2-bromo-6-methylbenzoic acid and phenylboronic acid .

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction can be broken down into three key steps:

-

Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (2-bromo-6-methylbenzoic acid) to form a palladium(II) intermediate. This is often the rate-limiting step and can be challenging for sterically hindered substrates.

-

Transmetalation: The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) species. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Methyl-2-phenylbenzoic Acid

This protocol is based on established methodologies for the Suzuki coupling of sterically hindered 2-halobenzoic acids and should be performed by trained chemists in a well-ventilated fume hood.[3][4]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-6-methylbenzoic acid | 215.04 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | - | 10 mL | - |

| Water (degassed) | - | 2 mL | - |

| Ethyl acetate | - | - | - |

| 1 M Hydrochloric acid (HCl) | - | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (1.0 mmol, 215 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 415 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). Then, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization.[5] Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water or toluene/hexanes).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Alternatively, an acid-base extraction can be employed. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer, containing the deprotonated benzoic acid, is then washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified with 1 M HCl to precipitate the purified 6-methyl-2-phenylbenzoic acid, which is collected by filtration.[4]

-

Expert Insights and Troubleshooting

The synthesis of sterically hindered biaryls like 6-Methyl-2-phenylbenzoic acid can be challenging. Here are some field-proven insights to ensure a successful outcome.

Causality Behind Experimental Choices

-

Catalyst and Ligand: For sterically hindered substrates, the choice of a bulky and electron-rich phosphine ligand is crucial.[4] While tetrakis(triphenylphosphine)palladium(0) is a common choice, more advanced Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium precursor (e.g., Pd(OAc)₂) can significantly improve yields and reaction rates by facilitating the challenging oxidative addition step.

-

Base: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. For more challenging reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective in promoting the transmetalation step.[4]

-

Solvent System: A mixture of an aprotic solvent like dioxane or toluene with water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Potential Side Reactions and Their Mitigation

-

Protodebromination: This is the replacement of the bromine atom with a hydrogen, leading to the formation of 2-methylbenzoic acid. This can be minimized by using anhydrous solvents and ensuring a truly inert atmosphere.

-

Homocoupling: The coupling of two phenylboronic acid molecules to form biphenyl can occur. This is often favored at higher temperatures or if the transmetalation step is slow. Using the correct stoichiometry of reagents and an efficient catalyst system can suppress this side reaction.[4]

-

Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. This can be caused by the presence of oxygen or impurities. Ensuring a properly degassed reaction mixture and using robust ligands can help maintain catalyst activity.[4]

Caption: Troubleshooting flowchart for the Suzuki-Miyaura synthesis.

Characterization of 6-Methyl-2-phenylbenzoic Acid

After successful synthesis and purification, the identity and purity of 6-Methyl-2-phenylbenzoic acid should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and the methyl-substituted benzene rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. Based on the spectrum of the similar compound 2,6-dimethylbenzoic acid, the aromatic protons would appear in the range of 7.0-7.5 ppm, and the methyl protons around 2.4 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon (around 170 ppm) and the aromatic carbons.

-

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of 6-Methyl-2-phenylbenzoic acid, a sterically hindered biaryl carboxylic acid, is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism, carefully selecting the catalyst system and reaction conditions, and being aware of potential side reactions, researchers can successfully synthesize this valuable compound. This guide provides a robust framework for the synthesis, purification, and characterization of 6-Methyl-2-phenylbenzoic acid, empowering scientists in their pursuit of novel molecules for various applications.

References

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the purification of benzoic acid.

- Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.

-

Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 2-methyl-4-phenylbenzoate. Retrieved from [Link]

-

Huskie Commons. (n.d.). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

-

YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

Technical Disclosure Commons. (n.d.). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 6-Methyl-2-phenylbenzoic Acid

Abstract: 6-Methyl-2-phenylbenzoic acid is a biphenyl carboxylic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Compounds from this class often serve as crucial intermediates in the synthesis of pharmaceuticals and functional materials.[1] This guide provides a comprehensive framework for the in-depth physicochemical characterization of 6-Methyl-2-phenylbenzoic acid. In the absence of extensive published experimental data for this specific isomer, this document leverages established analytical principles and data from closely related analogues to present a predictive overview and a robust set of protocols for its empirical validation. We detail the theoretical basis for property estimation, step-by-step experimental methodologies for determination, and the rationale behind procedural choices, offering a complete guide for researchers and drug development professionals.

Chemical Identity and Structural Framework

Core Structure and Nomenclature

6-Methyl-2-phenylbenzoic acid, a substituted aromatic carboxylic acid, features a benzoic acid core with a phenyl group at the 2-position and a methyl group at the 6-position. This substitution pattern creates significant steric hindrance around the carboxylic acid moiety, which is expected to profoundly influence its chemical reactivity and physical properties.

-

IUPAC Name: 6-Methyl-2-phenylbenzoic acid

-

Molecular Formula: C₁₄H₁₂O₂

Predicted Physicochemical Properties

The following properties are estimated based on computational models and data from structural analogues like 2-phenylbenzoic acid and 2-methylbenzoic acid. These values serve as a baseline for empirical verification.

| Property | Predicted Value / Range | Rationale & Comparative Insights |

| Melting Point (°C) | 100 - 120 | The parent compound, 2-phenylbenzoic acid, has a melting point of 111-113 °C.[4] The addition of a methyl group may slightly alter crystal packing, but a similar range is anticipated. |

| pKa | 3.5 - 4.0 | 2-Phenylbenzoic acid has a pKa of approximately 3.46.[4] The additional steric bulk from the 6-methyl group may slightly decrease acidity by hindering solvation of the carboxylate anion, pushing the pKa slightly higher. |

| LogP (Octanol/Water) | ~3.3 | The calculated XLogP3 for the isomeric 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid is 3.3.[2] A similar value is expected, indicating high lipophilicity and poor aqueous solubility. |

| Aqueous Solubility | Very Low / Insoluble | Biphenyl carboxylic acids are generally insoluble or poorly soluble in water due to their hydrophobic nature.[5][6] Solubility is expected to be higher in organic solvents like alcohols, ethers, and DMSO.[6][7] |

Experimental Determination of Physicochemical Properties

This section provides validated, step-by-step protocols for the empirical determination of the core physicochemical properties.

Melting Point and Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold standard for determining the melting point and assessing the purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp, single endotherm is indicative of a pure compound.

Protocol:

-

Sample Preparation: Accurately weigh 2-3 mg of dry, crystalline 6-Methyl-2-phenylbenzoic acid into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure no mass is lost during heating.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). The heating rate represents a balance between resolution and experimental time.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and the enthalpy of fusion (ΔHfus) should also be reported.

Mandatory Visualization: DSC Experimental Workflow

Caption: Workflow for Melting Point Determination using DSC.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: The pKa dictates the ionization state of a molecule at a given pH, profoundly affecting its solubility, membrane permeability, and biological activity. For compounds with poor water solubility, titration in a mixed-solvent system is required, and the apparent pKa is determined.

Protocol:

-

Solvent System: Prepare a 50:50 (v/v) mixture of methanol and water. The co-solvent is necessary to dissolve the highly lipophilic analyte.

-

Sample Preparation: Dissolve a precisely known amount of 6-Methyl-2-phenylbenzoic acid in the methanol-water solvent to create a solution of approximately 0.01 M.

-

Titration Setup:

-

Calibrate a pH electrode using standard aqueous buffers, noting that pH readings in mixed solvents are apparent (pH*).

-

Place the sample solution in a jacketed beaker maintained at 25 °C and stir continuously.

-

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05 mL) of the titrant. Record the pH* after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH* versus the volume of NaOH added. The pKa is the pH* at the half-equivalence point (the point where half of the acid has been neutralized). A Gran plot can be used for a more accurate determination of the equivalence point.

Mandatory Visualization: Principle of pKa Determination

Caption: Conceptual flow of pKa determination via titration.

Spectroscopic Characterization

Expertise & Rationale: A combination of spectroscopic techniques is essential for unambiguous structural confirmation and to ensure the identity and purity of the synthesized compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable acidic proton.

-

Expected ¹H NMR Signals:

-

Carboxylic Acid (COOH): A broad singlet, typically > 10 ppm (in DMSO-d₆).

-

Aromatic Protons (Ar-H): A series of multiplets between 7.0-8.0 ppm, corresponding to the 8 protons on the two phenyl rings.

-

Methyl Protons (CH₃): A sharp singlet around 2.0-2.5 ppm, corresponding to the 3 protons of the methyl group.

-

-

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal between 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the 120-145 ppm range.[8]

-

Methyl Carbon (CH₃): A signal in the 15-25 ppm range.

-

Mass Spectrometry (MS):

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source, typically in negative ion mode.

-

Expected Result: ESI in negative mode is ideal for acidic compounds. The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of 211.07.

Infrared (IR) Spectroscopy:

-

Protocol: Analyze the solid sample using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Characteristic Absorptions:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid).

-

C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹.

-

C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

-

Proposed Synthesis Pathway

Expertise & Rationale: The most direct and reliable method for constructing the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is robust, high-yielding, and tolerant of a wide range of functional groups, including carboxylic acids.[1]

Proposed Reaction: Suzuki coupling of 2-bromo-6-methylbenzoic acid with phenylboronic acid .

Protocol Outline:

-

Reaction Setup: To a solution of 2-bromo-6-methylbenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a solvent mixture (e.g., dioxane/water), add a base such as K₂CO₃ (3.0 eq).[5]

-

Catalyst Addition: Degas the mixture with argon or nitrogen, then add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction, acidify the aqueous phase to pH 2-3 to precipitate the product, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.

Mandatory Visualization: Suzuki-Miyaura Synthesis Pathway

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid | C14H12O2 | CID 17850713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to 6-Methyl-2-phenylbenzoic Acid (CAS: 92254-02-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-phenylbenzoic acid (CAS: 92254-02-9), a biphenyl carboxylic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and analogous structures to offer valuable insights for researchers. The guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion on potential applications and biological activities. The content is structured to provide both theoretical grounding and practical, field-proven insights, making it a valuable resource for professionals in organic synthesis and drug discovery.

Introduction and Molecular Overview

6-Methyl-2-phenylbenzoic acid is an organic compound featuring a biphenyl core structure, which consists of two phenyl rings linked by a single carbon-carbon bond.[1] This particular derivative is substituted with a carboxylic acid group at the 2-position and a methyl group at the 6-position of one of the phenyl rings. The presence of these ortho-substituents introduces significant steric hindrance, which can restrict the rotation around the biphenyl bond, a phenomenon known as atropisomerism.[2][3][4] This potential for axial chirality makes 6-Methyl-2-phenylbenzoic acid an interesting target for stereoselective synthesis and for investigation into its chiroptical properties and biological activities.

Biphenyl derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[1][5][6][7][8] The carboxylic acid functional group further enhances the potential for biological interactions and provides a handle for further chemical modifications.[5]

Synthetic Strategies

The synthesis of 6-Methyl-2-phenylbenzoic acid can be approached through several established methods for constructing biaryl systems. The following sections detail two plausible and robust synthetic routes.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][9][10][11] This approach offers high functional group tolerance and generally proceeds with high yields. For sterically hindered substrates, such as the target molecule, the choice of catalyst, ligand, and reaction conditions is critical.[12][13]

Proposed Synthetic Workflow:

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. quora.com [quora.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. nbinno.com [nbinno.com]

- 7. ijsdr.org [ijsdr.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

molecular structure and conformation of 6-Methyl-2-phenylbenzoic acid

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Methyl-2-phenylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of molecules is a critical determinant of their physicochemical properties and biological activity. In drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure and conformational dynamics is paramount for rational drug design and optimization. This technical guide provides a detailed exploration of the molecular structure and conformational landscape of 6-Methyl-2-phenylbenzoic acid, a substituted biphenyl derivative. We delve into the theoretical underpinnings of its conformational preferences, dictated by the steric hindrance of its ortho substituents, and present a multi-pronged approach for its characterization, integrating X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of small molecule conformations and their implications in medicinal chemistry.

Introduction: The Significance of Conformational Analysis in Drug Development

The biphenyl moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs. The rotational freedom around the central carbon-carbon single bond allows for a range of conformations, from planar to highly twisted. The specific dihedral angle between the two phenyl rings profoundly influences the molecule's overall shape, its ability to bind to biological targets, and its pharmacokinetic properties.

For ortho-substituted biphenyls, such as 6-Methyl-2-phenylbenzoic acid, steric hindrance between the substituents dramatically restricts this rotation, leading to a non-planar ground state conformation.[1][2] This phenomenon can give rise to atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable enantiomeric conformers at room temperature.[2] A thorough understanding of the preferred conformation and the energy barriers to rotation is therefore essential for predicting biological activity and designing molecules with optimal target engagement.

This guide will focus on 6-Methyl-2-phenylbenzoic acid, a molecule whose conformational properties are dictated by the interplay of the ortho-methyl and carboxylic acid groups. We will explore both experimental and computational methodologies to elucidate its three-dimensional structure.

Molecular Structure of 6-Methyl-2-phenylbenzoic acid

The core structure of 6-Methyl-2-phenylbenzoic acid consists of two benzene rings connected by a single bond. One ring is substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. The other phenyl ring is unsubstituted.

Caption: 2D representation of 6-Methyl-2-phenylbenzoic acid.

The key structural parameter governing the conformation is the dihedral angle between the two phenyl rings. Due to the steric clash between the ortho methyl and carboxylic acid groups with the hydrogens of the adjacent phenyl ring, a planar conformation is highly energetically unfavorable.[2]

Experimental Determination of Molecular Conformation

A combination of X-ray crystallography and NMR spectroscopy provides a powerful approach to experimentally determine the solid-state and solution-phase conformations, respectively.

X-ray Crystallography

X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state to atomic resolution.[3]

Experimental Protocol:

-

Crystallization:

-

Dissolve 6-Methyl-2-phenylbenzoic acid in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or mixtures with water or hexane).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for diffraction. The formation of dimers through hydrogen bonding between the carboxylic acid groups is a common feature in the crystal packing of benzoic acid derivatives.[4]

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect the diffraction data as a series of images while rotating the crystal.[3]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities.

-

Solve the phase problem using direct methods or Patterson synthesis.

-

Build the molecular model into the resulting electron density map.

-

Refine the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[5]

-

Data Presentation:

| Parameter | Expected Value/Observation |

| Crystal System | To be determined |

| Space Group | To be determined |

| Dihedral Angle (Ring 1-Ring 2) | Expected to be significantly non-planar (e.g., 45-90°)[2] |

| C-C bond lengths | ~1.39 Å (aromatic), ~1.49 Å (inter-ring) |

| C-O bond lengths | ~1.26 Å (C=O), ~1.31 Å (C-OH) in the carboxyl group[6] |

| Hydrogen Bonding | Intermolecular O-H···O hydrogen bonds forming dimers are likely.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution.[7] For 6-Methyl-2-phenylbenzoic acid, both ¹H and ¹³C NMR, along with 2D techniques, can provide valuable insights.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a few milligrams of 6-Methyl-2-phenylbenzoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

-

1D NMR Spectra Acquisition:

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons and carbons will be influenced by the dihedral angle.

-

-

2D NMR Spectra Acquisition (for detailed analysis):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is crucial for conformational analysis. Through-space correlations between protons on the different rings (e.g., between the methyl protons and a proton on the other ring) can provide direct evidence for the preferred solution-state conformation and an estimation of the inter-ring distances.

-

-

Variable Temperature (VT) NMR:

Data Presentation:

| Nucleus | Expected Chemical Shift Range (ppm) | Key Observations |

| ¹H | 7.0 - 8.2 (aromatic), 2.0 - 2.5 (methyl), 10-13 (carboxylic acid) | The chemical shifts of the aromatic protons will be influenced by the anisotropic effect of the other ring, which is dependent on the dihedral angle. |

| ¹³C | 120 - 140 (aromatic), 15 - 25 (methyl), 165-175 (carboxylic acid) | Similar to ¹H, the ¹³C chemical shifts can provide information about the electronic environment and conformation.[10] |

Computational Modeling of Molecular Conformation

Computational chemistry provides a powerful in-silico approach to explore the conformational landscape of molecules, calculate relative energies of different conformers, and determine rotational energy barriers.[11]

Computational Workflow:

-

Initial Structure Generation:

-

Build the 3D structure of 6-Methyl-2-phenylbenzoic acid using a molecular modeling software.

-

-

Conformational Search (Molecular Mechanics):

-

Perform a systematic or stochastic conformational search by rotating the dihedral angle between the two phenyl rings (e.g., in 10° increments from 0° to 180°).

-

Use a molecular mechanics force field (e.g., MMFF94) to quickly evaluate the energies of the different conformers and identify low-energy regions.

-

-

Quantum Mechanical Optimization (DFT):

-

Take the low-energy conformers identified from the molecular mechanics search.

-

Perform full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[11]

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

-

Torsional Scan (Rotational Barrier Calculation):

-

Perform a relaxed torsional scan by fixing the dihedral angle at various values and optimizing the rest of the molecular geometry.

-

Plot the resulting energy profile to visualize the rotational energy barrier and identify the transition state for ring rotation.

-

Caption: A typical computational workflow for conformational analysis.

Integrated Analysis and Conclusion

By integrating the data from X-ray crystallography, NMR spectroscopy, and computational modeling, a comprehensive understanding of the can be achieved.

Caption: Interplay of analytical techniques for conformational elucidation.

It is anticipated that 6-Methyl-2-phenylbenzoic acid will adopt a significantly twisted conformation in both the solid state and in solution, with a substantial energy barrier to rotation around the biphenyl bond. The precise dihedral angle may differ slightly between the solid and solution phases due to crystal packing forces. The insights gained from this multi-faceted analysis are crucial for understanding its structure-activity relationship (SAR) and for the rational design of new chemical entities in drug discovery programs.

References

-

McKinney, J. D., et al. (1985). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Environmental Health Perspectives, 60, 57–68. [Link]

-

Beistel, D. W., & Smith, W. B. (1973). Conformational analysis of biphenyls using 13 C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (11), 1585-1587. [Link]

-

Reusch, W. (2023). Conformations of Biphenyls. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

-

Mazzanti, A., et al. (2011). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination. Organic & Biomolecular Chemistry, 9(24), 8349-8356. [Link]

-

García, J. I., et al. (2006). Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry, 71(15), 5474–5481. [Link]

-

Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

-

Gerard, H., Avalos, J., Galland, D., & Volino, F. (1995). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 19(4), 481-490. [Link]

-

Brouwer, D. H., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(28), 6810–6819. [Link]

-

Blow, D. (2002). X Ray crystallography. Journal of Clinical Pathology: Clinical Molecular Pathology, 55(4), 233–239. [Link]

-

PubChem. (n.d.). 2-(4-Methylphenyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-[4-(2-methylbutyl)phenyl]benzoic Acid. National Center for Biotechnology Information. [Link]

-

Bao, J., et al. (2024). An open quantum chemistry property database of 120 kilo molecules with 20 million conformers. arXiv. [Link]

-

Du, Q., et al. (2002). Internal Derivatization of Oligonucleotides with Selenium for X-ray Crystallography Using MAD. Journal of the American Chemical Society, 124(1), 24-25. [Link]

-

Kairys, V. (n.d.). Semiempirical Computational Chemistry: Tutorial and Assignments. UC Santa Barbara. [Link]

-

Feld, R., Lehmann, M. S., Muir, K. W., & Speakman, J. C. (1981). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Zeitschrift für Kristallographie - Crystalline Materials, 157(3-4), 215-231. [Link]

-

Rajnikant, et al. (2004). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Journal of Chemical Crystallography, 34, 471-475. [Link]

-

PubChem. (n.d.). 2-phenylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). 3(4). [Link]

-

Eltayeb, N. E., et al. (2020). X-ray crystallographic data for 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate. Data in Brief, 31, 105934. [Link]

-

ChemSynthesis. (n.d.). methyl 2-methyl-4-phenylbenzoate. [Link]

-

PubChem. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. (n.d.). 2-Methylphenyl 2-hydroxy-3-methylbenzoate. [Link]

-

Zhang, Y., et al. (2012). Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2012(2), M752. [Link]

Sources

- 1. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. arxiv.org [arxiv.org]

Spectroscopic Characterization of 6-Methyl-2-phenylbenzoic Acid: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the spectroscopic characterization of 6-Methyl-2-phenylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. While experimental data for this specific molecule is not publicly available, this guide presents a detailed, predicted analysis based on established principles and extensive data from analogous structures.

Introduction

6-Methyl-2-phenylbenzoic acid is a biaryl carboxylic acid, a structural motif of interest in medicinal chemistry and materials science. The accurate determination of its chemical structure is a prerequisite for understanding its physicochemical properties and potential applications. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular formula. This guide will explore the predicted spectroscopic data for 6-Methyl-2-phenylbenzoic acid and provide the rationale behind these predictions, grounded in the fundamental principles of each technique.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 6-Methyl-2-phenylbenzoic acid.

Figure 1: Chemical structure of 6-Methyl-2-phenylbenzoic acid.

The key structural features that will give rise to distinct spectroscopic signals are:

-

The carboxylic acid group (-COOH).

-

The two phenyl rings , one of which is substituted with the carboxylic acid and a methyl group.

-

The methyl group (-CH₃).

-

The various aromatic protons in their distinct chemical environments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet | 1H | -COOH |

| ~7.2-7.6 | Multiplet | 8H | Aromatic protons |

| ~2.1 | Singlet | 3H | -CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Methyl-2-phenylbenzoic acid is expected to show three main regions of interest.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential for hydrogen bonding. This results in a characteristic downfield chemical shift, typically observed as a broad singlet in the range of 10-14 ppm.[1] The exact position can be dependent on the solvent and concentration.[2]

-

Aromatic Protons: The protons on the two phenyl rings will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. Due to the substitution pattern, the signals from the eight aromatic protons are expected to be complex and may overlap, resulting in a multiplet. The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group, while the protons on the unsubstituted phenyl ring will show a more typical pattern.

-

Methyl Protons: The three protons of the methyl group are in an identical chemical environment and are not adjacent to any other protons, leading to a sharp singlet. Its position ortho to the phenyl group will likely cause a slight downfield shift compared to a simple methylbenzene, predicted to be around 2.1 ppm.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 6-Methyl-2-phenylbenzoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the regions of interest.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data Acquisition: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline corrections should be applied, and the spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~170 | -COOH |

| ~125-145 | Aromatic C |

| ~20 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide complementary information to the ¹H NMR spectrum.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-185 ppm.[2]

-

Aromatic Carbons: The twelve carbon atoms of the two phenyl rings will resonate in the region of 115-145 ppm. The quaternary carbons (those attached to other non-hydrogen atoms) will generally have weaker signals than the protonated carbons. The chemical shifts will be influenced by the substituents. For instance, the carbon attached to the carboxylic acid group and the carbon attached to the methyl group will have distinct chemical shifts.

-

Methyl Carbon: The carbon of the methyl group is the most shielded and will appear at the upfield end of the spectrum, typically around 20-25 ppm.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: A higher concentration of the sample is usually required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of 6-Methyl-2-phenylbenzoic acid in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a standard ¹³C NMR pulse program, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Data Acquisition: A larger number of scans (hundreds to thousands) is typically necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| 1450-1600 | Medium-Strong | Aromatic C=C stretch |

| 1210-1320 | Strong | C-O stretch (carboxylic acid) |

Interpretation of the Predicted IR Spectrum

The IR spectrum of 6-Methyl-2-phenylbenzoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band for the O-H stretch, which typically appears in the region of 2500-3300 cm⁻¹.[2][3][4] This broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure.[3]

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹.[2][4][5] Conjugation with the phenyl ring may shift this absorption to a slightly lower wavenumber.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: The C-O single bond stretch of the carboxylic acid is expected to produce a strong absorption in the 1210-1320 cm⁻¹ region.[3]

Figure 2: Key functional group correlations in the predicted IR spectrum.

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an attenuated total reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. The positions and shapes of the absorption bands are then correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Interpretation |

| 212 | Molecular ion [M]⁺• |

| 195 | [M - OH]⁺ |

| 184 | [M - CO]⁺• or [M - H₂O]⁺• |

| 167 | [M - COOH]⁺ |

| 152 | [M - COOH - CH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of the Predicted Mass Spectrum

The molecular weight of 6-Methyl-2-phenylbenzoic acid (C₁₄H₁₂O₂) is 212.24 g/mol .

-

Molecular Ion: The molecular ion peak ([M]⁺•) is expected at m/z 212. This peak corresponds to the intact molecule that has lost one electron.

-

Key Fragmentations: Carboxylic acids often undergo characteristic fragmentations. A common initial fragmentation is the loss of a hydroxyl radical (-OH), which would result in a peak at m/z 195. Another possibility is the loss of a water molecule, leading to a peak at m/z 194. The loss of the entire carboxyl group as a radical (-COOH) would give a fragment at m/z 167. Subsequent loss of the methyl group would lead to a fragment at m/z 152. The unsubstituted phenyl group can also fragment to give a characteristic ion at m/z 77. The fragmentation of benzoic acid itself typically shows a strong peak at m/z 105 due to the loss of a hydroxyl group, and a peak at m/z 77 for the phenyl cation.

Figure 3: Predicted major fragmentation pathways for 6-Methyl-2-phenylbenzoic acid.

Standard Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile and thermally stable compound like this, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule, typically using an electron beam of 70 eV. This high-energy method induces fragmentation, which is useful for structural elucidation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed spectroscopic fingerprint for 6-Methyl-2-phenylbenzoic acid. The characteristic signals of the carboxylic acid, the two distinct aromatic rings, and the methyl group are all accounted for in the predicted spectra. This in-depth guide, by explaining the causality behind the expected spectroscopic behavior, serves as a valuable resource for the identification and characterization of this molecule and other related compounds. The provided experimental protocols offer a standardized approach for acquiring high-quality data for structural verification.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2011). The Journal of Physical Chemistry A, 115(23), 6031-6043. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2011). Journal of the American Society for Mass Spectrometry, 22(11), 1965-1976. [Link]

-

The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. (1981). Australian Journal of Chemistry, 34(5), 1133-1137. [Link]

-

Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (2021). Journal of Geophysical Research: Planets, 126(10), e2021JE006915. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Benzoic acid, 4-[(6-methyl-4-phenyl-2-quinazolinyl)amino]-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

-

o-Phenylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Video: Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE. Retrieved from [Link]

-

APPENDIX 2 - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved from [Link]

-

Benzoic acid, phenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). (n.d.). NP-MRD. Retrieved from [Link]

-

Benzoic acid, 2-methyl-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. (1998). Food Chemistry, 61(1-2), 235-239. [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Benzoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Solubility of 6-Methyl-2-phenylbenzoic Acid in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 6-Methyl-2-phenylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, predictive insights into its behavior in various organic solvents, and detailed protocols for empirical determination.

Executive Summary: A Molecule of Dichotomous Nature

6-Methyl-2-phenylbenzoic acid, a biphenyl carboxylic acid derivative, presents a fascinating case study in solubility. Its molecular architecture, featuring a polar carboxylic acid group juxtaposed with a bulky, non-polar biphenyl scaffold, dictates a nuanced solubility profile. This guide will dissect these structural attributes to predict and experimentally validate its solubility in a range of common organic solvents, providing the theoretical basis and practical methodologies required for its effective use in research and development.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] The solubility of 6-Methyl-2-phenylbenzoic acid is governed by a delicate interplay between its polar and non-polar functionalities.

-

The Polar Driver: Carboxylic Acid Group (-COOH) : This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This characteristic suggests a potential for solubility in polar solvents that can engage in hydrogen bonding, such as alcohols. The acidic nature of the carboxylic acid group also implies that its solubility will be significantly enhanced in basic aqueous solutions through deprotonation to the highly polar carboxylate anion.[3]

-

The Non-Polar Barrier: Biphenyl and Methyl Groups : The presence of two phenyl rings and a methyl group creates a significant non-polar, hydrophobic region.[4] This large hydrocarbon framework favors interactions with non-polar solvents through van der Waals forces and will sterically hinder the solvation of the polar carboxylic acid group in highly polar, protic solvents like water. The solubility of carboxylic acids in water is known to decrease as the number of carbon atoms in the molecule increases.[4][5]

Predicted Solubility Profile:

Based on this structural analysis, we can anticipate the following solubility trends for 6-Methyl-2-phenylbenzoic acid:

-

High Solubility: In polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) that can solvate the carboxylic acid group without the steric hindrance of a dense hydrogen-bonding network. Also, in less polar organic solvents like ethers and chloroform, where the biphenyl structure can be favorably accommodated.[5]

-

Moderate Solubility: In short-chain alcohols (e.g., Methanol, Ethanol) where the solvent has both polar and non-polar characteristics.

-

Low to Negligible Solubility: In highly polar, protic solvents like water and in very non-polar aliphatic hydrocarbon solvents (e.g., Hexane), where the energetic cost of disrupting the solvent-solvent interactions to accommodate the solute is too high.

Experimental Determination of Solubility: Protocols and Methodologies

To empirically validate the predicted solubility profile, the following experimental protocols are recommended. These methods provide a systematic approach to determining both qualitative and quantitative solubility.

Safety Precautions

General Handling Guidelines:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

-

Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[8]

-

Dispose of waste in accordance with institutional and local regulations.

Qualitative Solubility Assessment: A Rapid Screening Method

This protocol offers a quick assessment of solubility in a range of solvents.

Materials:

-

6-Methyl-2-phenylbenzoic acid

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of 6-Methyl-2-phenylbenzoic acid to a series of labeled test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the results as "Soluble," "Partially Soluble," or "Insoluble."

Workflow for Qualitative Solubility Assessment:

Caption: Workflow for the rapid qualitative assessment of solubility.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This protocol determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

6-Methyl-2-phenylbenzoic acid

-

Selected organic solvents

-

Scintillation vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 6-Methyl-2-phenylbenzoic acid in a suitable solvent for creating a standard curve.

-

Add an excess amount of 6-Methyl-2-phenylbenzoic acid to a series of vials containing a known volume of the test solvents. The amount should be sufficient to ensure a saturated solution with visible excess solid.

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination:

Caption: Step-by-step workflow for the equilibrium solubility method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility Profile of 6-Methyl-2-phenylbenzoic Acid

| Solvent Class | Solvent Example | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | Moderate | To be determined |

| Ethanol | Moderate | To be determined | |

| Water | Very Low | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | To be determined |

| N,N-Dimethylformamide (DMF) | High | To be determined | |

| Acetone | High | To be determined | |

| Non-Polar | Dichloromethane | High | To be determined |

| Toluene | Moderate | To be determined | |

| Hexane | Very Low | To be determined |

Conclusion: A Guide to Practical Application

While specific solubility data for 6-Methyl-2-phenylbenzoic acid is not readily found in the literature, this guide provides the theoretical foundation and practical methodologies for its determination. By understanding the interplay of its functional groups, researchers can make informed predictions about its behavior in various solvent systems. The detailed protocols provided herein offer a robust framework for obtaining reliable experimental data, which is essential for applications ranging from reaction chemistry to formulation development. The principles and techniques outlined in this document empower the scientific community to effectively utilize 6-Methyl-2-phenylbenzoic acid in their research endeavors.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty Website. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. Retrieved from [Link]

-

SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. Retrieved from [Link]

-

Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

-

Polarity and Solubility of Organic Compounds. (n.d.). StudySmarter. Retrieved from [Link]

-

Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Physical properties of organic compounds. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

-

Methyl Benzoate. (n.d.). PubChem. Retrieved from [Link]

-

2-(4-Methylphenyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

2'-METHYLBIPHENYL-4-CARBOXYLIC ACID. (n.d.). LookChem. Retrieved from [Link]

-

methyl 2-methyl-4-phenylbenzoate. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Expanded solubility parameter approach. II: p-Hydroxybenzoic acid and methyl p-hydroxybenzoate in individual solvents. (1984, February). PubMed. Retrieved from [Link]

-

2-Methylbenzoic acid. (n.d.). ChemBK. Retrieved from [Link]

-

2-Phenylbenzoic acid. (2024, April 9). ChemBK. Retrieved from [Link]

-

4-[4-(2-methylbutyl)phenyl]benzoic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Methyl biphenyl-4-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. homework.study.com [homework.study.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. 2-Phenylbenzoic acid [chembk.com]

An In-depth Technical Guide to 6-Methyl-2-phenylbenzoic Acid: Synthesis, Properties, and Potential Applications

A Note to the Reader: Direct historical and experimental data on 6-Methyl-2-phenylbenzoic acid is notably scarce in published scientific literature and chemical databases. This guide, therefore, adopts a first-principles approach, leveraging established synthetic methodologies and structure-activity relationships from closely related and isomeric compounds to provide a comprehensive technical overview for the research and drug development professional. The protocols and data presented are predictive and based on well-understood organic chemistry principles for the synthesis and characterization of substituted biphenyl carboxylic acids.

Introduction: The Biphenyl Carboxylic Acid Scaffold

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally flexible, structure allows for the precise spatial orientation of functional groups, making it a valuable building block for a wide range of biologically active molecules and functional materials.[1] The introduction of methyl and phenyl substituents onto the benzoic acid core, as in the case of 6-Methyl-2-phenylbenzoic acid, is anticipated to significantly influence its steric and electronic properties, thereby modulating its chemical reactivity and biological activity.

This guide will provide a detailed exploration of the probable synthetic routes to 6-Methyl-2-phenylbenzoic acid, its predicted physicochemical properties, and a discussion of its potential applications based on the known activities of analogous compounds.

Retrosynthetic Analysis and Plausible Synthetic Pathways

A retrosynthetic analysis of 6-Methyl-2-phenylbenzoic acid suggests several viable synthetic strategies, primarily centered around the formation of the biaryl bond. The most prominent and industrially scalable methods for constructing such a bond are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and the classical Ullmann condensation. Additionally, directed ortho-metalation presents a powerful tool for the regioselective synthesis of 2-substituted benzoic acids.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for the formation of C-C bonds between aryl groups.[2][3] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 6-Methyl-2-phenylbenzoic acid, two primary disconnection routes are plausible:

-

Route A: Coupling of 2-bromo-6-methylbenzoic acid with phenylboronic acid.

-

Route B: Coupling of 2-bromotoluene with 2-carboxyphenylboronic acid.

Route A is generally preferred as it builds the biphenyl scaffold on a pre-existing benzoic acid, potentially simplifying the purification process.

Caption: Proposed Suzuki-Miyaura coupling workflow.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv.) and a suitable phosphine ligand such as SPhos (0.04 equiv.).

-

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Extraction and Drying: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the desired 6-Methyl-2-phenylbenzoic acid.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl compounds, typically involving the copper-mediated coupling of two aryl halides.[4][5] While it often requires harsher reaction conditions (high temperatures) than palladium-catalyzed couplings, it can be an effective alternative, particularly for large-scale synthesis.

Caption: Proposed Ullmann condensation workflow.

-

Reactant Preparation: In a round-bottom flask, combine 2-iodobenzoic acid (1.0 equiv.), 2-iodotoluene (1.5 equiv.), and activated copper powder (2.0 equiv.).

-

Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or nitrobenzene.

-

Reaction: Heat the mixture to a high temperature (typically > 200 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, quench the reaction mixture with dilute hydrochloric acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography or recrystallization.

Directed ortho-Lithiation and Arylation

Directed ortho-lithiation is a powerful technique for the functionalization of aromatic rings ortho to a directing group, such as a carboxylic acid.[6][7] This method allows for the regioselective introduction of a phenyl group at the 2-position of 6-methylbenzoic acid.

-

Substrate Preparation: Dissolve 6-methylbenzoic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C and add a strong lithium base, such as lithium diisopropylamide (LDA) (2.2 equiv.), dropwise. Stir for 1-2 hours at this temperature to ensure complete deprotonation and ortho-lithiation.

-

Transmetalation (optional but recommended): To the lithiated species, add a solution of anhydrous zinc chloride (1.2 equiv.) in THF to form the more stable organozinc intermediate.

-

Cross-Coupling: Add iodobenzene (1.5 equiv.) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride, acidify with dilute HCl, and extract with ethyl acetate. The subsequent purification would follow the steps outlined in the previous methods.

Predicted Physicochemical Properties

The physicochemical properties of 6-Methyl-2-phenylbenzoic acid can be predicted based on its structure and by comparison with known analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₂O₂ | Based on the chemical structure. |

| Molecular Weight | 212.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for aromatic carboxylic acids. |

| Melting Point | 120-140 °C (estimated) | Similar to other methylated biphenyl carboxylic acids. |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate); sparingly soluble in water. | The non-polar biphenyl structure dominates, but the carboxylic acid provides some polarity. |

| pKa | ~4-5 | The carboxylic acid proton's acidity will be influenced by the electronic effects of the aromatic rings. |

Potential Applications and Future Research Directions